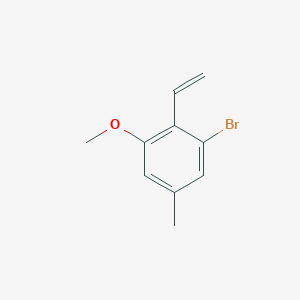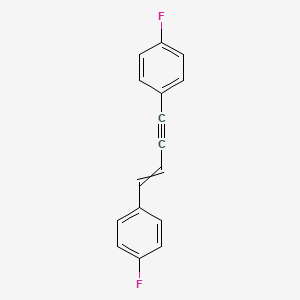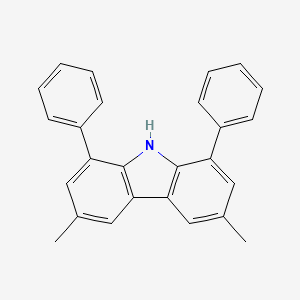![molecular formula C7H13F3O2S B14212761 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL CAS No. 825628-57-7](/img/structure/B14212761.png)
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is an organic compound with the molecular formula C6H13F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propoxy chain ending in a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL typically involves the reaction of 3-mercaptopropanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanal or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanoic acid.
Reduction: Formation of 3-{3-[(Methyl)sulfanyl]propoxy}propan-1-OL.
Substitution: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propyl chloride or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propylamine.
Applications De Recherche Scientifique
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-2-OL: Similar structure but with a hydroxyl group on the second carbon of the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}butan-1-OL: Similar structure but with an additional carbon in the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl and a sulfanyl group makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.
Propriétés
Numéro CAS |
825628-57-7 |
|---|---|
Formule moléculaire |
C7H13F3O2S |
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
3-[3-(trifluoromethylsulfanyl)propoxy]propan-1-ol |
InChI |
InChI=1S/C7H13F3O2S/c8-7(9,10)13-6-2-5-12-4-1-3-11/h11H,1-6H2 |
Clé InChI |
BHBUWFRTHIPZRE-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COCCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
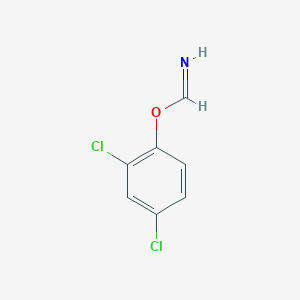
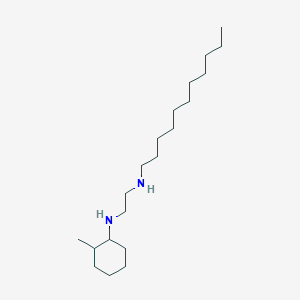
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
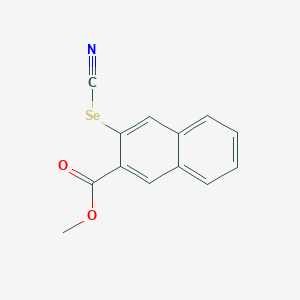

![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
